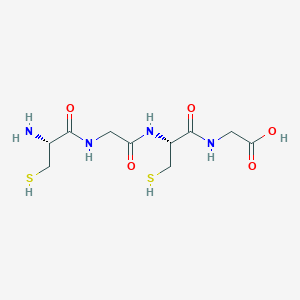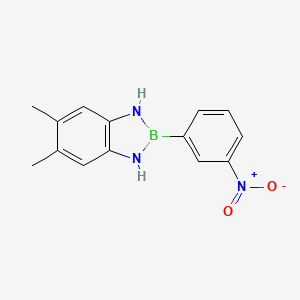
5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole is a complex organic compound that belongs to the class of benzodiazaboroles. This compound is characterized by its unique structure, which includes a benzene ring fused with a diazaborole ring, and substituted with methyl and nitrophenyl groups. The presence of boron in its structure makes it an interesting subject for research in various fields, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-dimethyl-1,3,2-benzodiazaborole with 3-nitrophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 5,6-dimethyl-2-(3-aminophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Amino derivatives.
Substitution: Various substituted benzodiazaboroles.
Aplicaciones Científicas De Investigación
5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a boron-containing drug candidate due to its unique properties.
Medicine: Explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole involves its interaction with specific molecular targets and pathways. The boron atom in its structure can form stable complexes with various biomolecules, influencing their activity. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying the cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 5,6-Dimethyl-2-(4-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole
- 5,6-Dimethyl-2-(3-aminophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole
- 5,6-Dimethyl-2-(3-chlorophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole
Uniqueness
5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole is unique due to the presence of both methyl and nitrophenyl groups, which impart distinct chemical and biological properties
Propiedades
Número CAS |
63128-32-5 |
|---|---|
Fórmula molecular |
C14H14BN3O2 |
Peso molecular |
267.09 g/mol |
Nombre IUPAC |
5,6-dimethyl-2-(3-nitrophenyl)-1,3-dihydro-1,3,2-benzodiazaborole |
InChI |
InChI=1S/C14H14BN3O2/c1-9-6-13-14(7-10(9)2)17-15(16-13)11-4-3-5-12(8-11)18(19)20/h3-8,16-17H,1-2H3 |
Clave InChI |
VGDHXHMADVHPQV-UHFFFAOYSA-N |
SMILES canónico |
B1(NC2=C(N1)C=C(C(=C2)C)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene](/img/structure/B14509884.png)
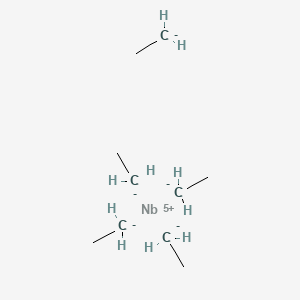
![2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol](/img/structure/B14509891.png)
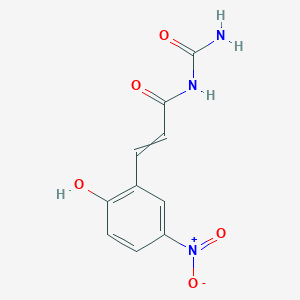
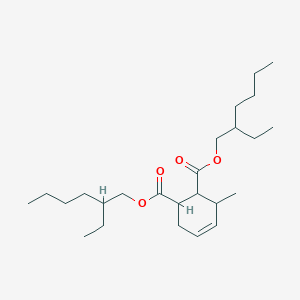



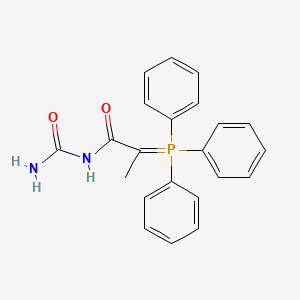
![3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid](/img/structure/B14509943.png)
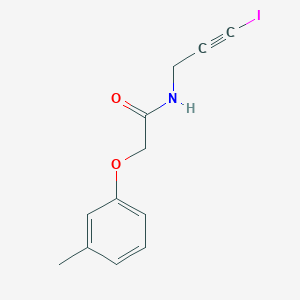
![Propyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate](/img/structure/B14509953.png)
